8-Hydroxy-2'-deoxyguanosine-15N5

LC-MS/MS Isotope-Dilution MS MRM

Accurate LC-MS/MS quantification of 8-OHdG-a key oxidative stress biomarker-requires a co-eluting internal standard to correct matrix effects. Unlabeled or deuterated analogs cause retention time shifts and systematic error. - **Superior Reproducibility:** 15N5 labeling achieves CV 7.9% vs. 16% with 18O-labeled standards. - **Validated Performance:** LOQ 1.0 nM, intra-day precision ≤3.7%, recovery 99-102% in urine and DNA digests. - **Long-Term Stability:** 3-year powder stability at -20°C supports multi-year cohort studies. Available with 98 atom % 15N isotopic enrichment. Direct replacement for non-coeluting internal standards.

Molecular Formula C10H13N5O5
Molecular Weight 288.21 g/mol
Cat. No. B12402088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-2'-deoxyguanosine-15N5
Molecular FormulaC10H13N5O5
Molecular Weight288.21 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O
InChIInChI=1S/C10H13N5O5/c11-9-13-7-6(8(18)14-9)12-10(19)15(7)5-1-3(17)4(2-16)20-5/h3-5,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18)/t3-,4+,5+/m0/s1/i11+1,12+1,13+1,14+1,15+1
InChIKeyHCAJQHYUCKICQH-JPVJISKASA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxy-2'-deoxyguanosine-15N5 Overview


8-Hydroxy-2'-deoxyguanosine-15N5 (8-OHdG-15N5, also referred to as [15N5]-8-oxodG) is a stable isotope-labeled nucleoside derivative wherein all five nitrogen atoms in the guanine base are replaced with the 15N isotope . This compound serves as an internal standard in isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a well-established biomarker of oxidative DNA damage and oxidative stress [1]. The incorporation of five 15N atoms confers a mass shift of +5 Da relative to the unlabeled analyte, enabling unambiguous chromatographic co-elution and mass spectrometric differentiation essential for precise quantitative bioanalysis.

Isotope-dilution LC-MS/MS internal standard
+5 Da mass shift for unambiguous MS differentiation
Quantitative bioanalysis of 8-OHdG oxidative stress biomarker

Why 8-Hydroxy-2'-deoxyguanosine-15N5 Is Essential


Quantification of 8-OHdG in biological matrices using LC-MS/MS without a proper stable isotope-labeled internal standard (SIL-IS) leads to systematic inaccuracies. Unlabeled 8-OHdG cannot be used as an internal standard because it is chemically identical to the target analyte, providing no mass differentiation for MS detection. Alternative internal standards, such as structural analogs (e.g., 8-hydroxyguanosine) or deuterium-labeled compounds, exhibit different chromatographic retention times and fail to co-elute with the analyte, rendering them incapable of fully compensating for matrix effects and ionization suppression [1]. Even when alternative isotopically labeled standards are available, studies comparing [15N5]-8-OHdG against 18O-labeled monomeric standards demonstrate that 15N5 labeling yields substantially better reproducibility (CV 7.9% vs 16%), directly impacting data reliability and experimental power [2]. For procurement purposes, these quantitative performance differences mean that substituting 8-OHdG-15N5 with a non-15N5-labeled alternative directly compromises method accuracy, inter-day precision, and the validity of comparative analyses across experimental batches.

Structural Analog Mismatch
Alternative internal standards like 8-hydroxyguanosine have different chromatographic retention and may not co-elute, limiting matrix-effect compensation.
Deuterium Isotope Effect
Deuterated 8-OHdG can exhibit retention-time shifts and incomplete ionization-suppression correction, reducing accuracy in complex matrices.
18O-ISTD Reproducibility Gap
18O-labeled 8-OHdG internal standard may show approximately 2-fold higher variability than 15N5-labeled ISTD, potentially affecting inter-day precision in biomarker studies.

8-Hydroxy-2'-deoxyguanosine-15N5 Performance Evidence


Mass Spectrometric Differentiation from Unlabeled 8-OHdG

8-Hydroxy-2'-deoxyguanosine-15N5 provides a definitive +5 Da mass shift relative to unlabeled 8-OHdG (m/z 284 → m/z 289 for [M+H]+ precursor ions) due to substitution of all five nitrogen atoms in the guanine base with 15N [1]. This mass difference is sufficient to eliminate isotopic cross-talk and signal overlap in both full-scan MS1 and multiple reaction monitoring (MRM) modes. The corresponding product ion shift from m/z 168 (unlabeled 8-oxoG base fragment) to m/z 173 (15N5-labeled 8-oxoG base fragment) provides a second orthogonal differentiation point for MRM quantification [2]. Unlike deuterium-labeled analogs which can exhibit chromatographic isotope effects and partial separation from the analyte, 15N labeling preserves identical retention time and ionization efficiency, ensuring complete matrix effect compensation [1].

Precursor Ion (m/z)
Head-to-head
m/z 289 vs m/z 284
Δ +5 Da
Unambiguous MS1 resolution without isotopic cross-talk
ESI positive ion mode; 15N5-labeled guanine base
LC-MS/MS Isotope-Dilution MS MRM Biomarker Quantification

Superior Reproducibility vs. 18O-Labeled Internal Standard

A direct head-to-head comparative study evaluated the performance of [15N5]-8-OHdG (as the monomeric component of irradiated 15N-DNA) against monomeric 8-[18O]hydroxy-2'-deoxyguanosine as internal standards for quantifying 8-OHdG in DNA. The 15N-labeled standard yielded a coefficient of variation (CV) of 7.9% (n = 5), whereas the 18O-labeled standard produced a CV of 16% (n = 4) under identical analytical conditions [1]. This 2-fold improvement in reproducibility translates directly to enhanced statistical power and reduced false discovery rates in biomarker studies. The background levels of 8-OHdG determined using the 15N standard (26 ± 11 per 10⁶ deoxynucleosides) also exhibited better precision than those obtained with the 18O standard (15 ± 7 per 10⁶ deoxynucleosides), demonstrating the practical impact of this performance advantage on quantitative accuracy [1].

Reproducibility (CV)
Head-to-head
7.9% (n=5) vs 16% (n=4)
2.0× improvement
Higher precision supports biomarker study power
GC/MS isotope-dilution analysis of DNA
Isotope Dilution MS Oxidative DNA Damage Method Reproducibility GC-MS

High Isotopic Enrichment for Accurate Quantification

Commercial specifications for 8-Hydroxy-2'-deoxyguanosine-15N5 from multiple suppliers consistently report isotopic enrichment at 98 atom % 15N with chemical purity of 95% . This high enrichment level means that only 2% of nitrogen atoms in the guanine base remain as the natural-abundance 14N isotope, minimizing the contribution of unlabeled or partially labeled species to the analyte signal. In isotope-dilution MS, any unlabeled content in the internal standard directly introduces positive bias by artificially elevating the measured analyte concentration. The 98 atom % 15N specification ensures that this bias is constrained to ≤2% of the internal standard contribution, which is critical for accurate quantification of endogenous 8-OHdG at low background levels (typically 1-10 lesions per 10⁶ nucleotides) [1]. While comparative data against lower-enrichment 15N-labeled standards (e.g., 95 atom %) is not directly available in the public literature, class-level inference indicates that each percentage point reduction in isotopic enrichment proportionally increases systematic positive bias in quantification [2].

Isotopic Enrichment
Class-level
98 atom% ¹⁵N
Minimizes systematic positive bias in quantification
272-fold above natural abundance; specification review
Stable Isotope Labeling Isotope Dilution Analytical Chemistry Internal Standard

Validated Method Performance in Leukocyte DNA Analysis

A fully validated UHPLC-MS/MS method using [15N5]-8-OHdG as the internal standard for quantifying 8-OHdG in human peripheral leukocyte DNA achieved a lower limit of quantification (LOQ) of 1.0 nM with a sample injection volume of 5 μL [1]. The method demonstrated excellent linearity over a 1.0-100 nM concentration range (R² = 0.999), with intra-day precision within 3.7% and accuracy for spiked samples ranging from 90.9% to 94.8% [1]. The limit of detection (LOD) was 0.30 nM (signal-to-noise ratio of 3). In a separate validated method for urinary 8-OHdG quantification, the use of [15N5]-8-OHdG as internal standard enabled a lower LOQ of 1.0 nM (0.28 ng/mL) using 100 μL urine, with intra-assay and inter-assay CVs ≤10% and an analytical range of 1.0-100 nM with correlation coefficient ≥0.99 [2]. In high-throughput clinical applications using on-line SPE-LC-MS/MS, the method achieved intra- and inter-day imprecision (CV) of <5.0% and mean recovery of 99%-102% [3]. These performance metrics collectively define the validated working envelope for procurement decisions: any alternative internal standard must demonstrate equivalent or superior validation parameters to avoid compromising method sensitivity and reproducibility.

Method Validation (Leukocyte DNA)
Method context
Key performance parameters
LOQ 1.0 nM Intra-day precision ≤3.7% Accuracy 90.9–94.8% R² = 0.999 (1–100 nM)
Supports sensitive, accurate DNA damage quantification
UHPLC-MS/MS with MRM; research cohort DNA (n=121)
UHPLC-MS/MS Method Validation Biomarker Quantification DNA Oxidative Damage

Extended Stability for Longitudinal Studies

Commercial technical specifications indicate that 8-Hydroxy-2'-deoxyguanosine-15N5 in powder form is stable for three years when stored at -20°C, with a recommendation for re-qualification (Re-QC) after this period . This stability profile is essential for longitudinal cohort studies and multi-year research programs where batch-to-batch consistency of the internal standard is critical for cross-timepoint data comparability. In solution form (-80°C), stability extends to 6 months, and at -20°C to 1 month . By comparison, the unlabeled 8-OHdG analyte is susceptible to oxidative degradation, and alternative deuterium-labeled internal standards can undergo hydrogen-deuterium exchange under certain pH conditions, compromising isotopic integrity over extended storage. While direct comparative stability data against other labeled 8-OHdG standards are not available in the public literature, the documented 3-year shelf life provides procurement confidence for studies requiring consistent internal standard performance across extended time horizons.

Storage Stability
Class-level
3 years at −20°C (powder)
Supports multi-year longitudinal studies
Re-qualification recommended after 3 years; solution stability shorter
Stable Isotope Compound Stability Long-Term Storage Analytical Reference Material

Extensive Peer-Reviewed Validation

8-Hydroxy-2'-deoxyguanosine-15N5 has been employed as the internal standard of choice in a broad spectrum of validated analytical methods across diverse biological matrices and clinical applications. Documented use cases include: human urine analysis in smoking vs. non-smoking cohort studies (n=67 subjects) [1]; colorectal cancer biomarker studies comparing 84 patients vs. 142 healthy controls with UPLC-MS/MS achieving LOD/LOQ ratios (S/N=3:1 and 10:1) and linear range of 1-300 nM ; peripheral leukocyte DNA analysis in cancer patients (n=46) vs. healthy controls (n=75) [2]; human plasma quantification using on-line SPE-LC-MS/MS [3]; occupational exposure assessment in coke oven workers (n=140 urine samples) [4]; and simultaneous quantification of multiple oxidative stress biomarkers including 8-oxodG, 8-oxodA, 8-OHG, and creatinine [5]. This extensive peer-reviewed validation across multiple matrices (urine, plasma, leukocyte DNA, tissue DNA) and clinical contexts establishes 8-OHdG-15N5 as the de facto reference internal standard for oxidative DNA damage quantification. For procurement purposes, selecting this compound provides immediate methodological alignment with published protocols, reducing method development time and facilitating cross-study data comparability. Alternative internal standards lack this breadth of validated application data.

Peer-Reviewed Adoption
Source review
>140 publications across urine, plasma, DNA matrices
Facilitates method alignment and cross-study comparability
Extensive multi-laboratory validation context
Oxidative Stress Biomarker LC-MS/MS Internal Standard Method Validation Clinical Biomarker

8-Hydroxy-2'-deoxyguanosine-15N5 Validated Applications


High-Throughput Urinary Biomarker Quantification

8-Hydroxy-2'-deoxyguanosine-15N5 enables fully automated, high-throughput LC-MS/MS quantification of urinary 8-OHdG in clinical and epidemiological studies. Validated on-line SPE-LC-MS/MS methods using this internal standard achieve analysis times of <10 min per sample without manual purification, with intra- and inter-day imprecision (CV) of <5.0% and mean recovery of 99%-102% [1]. The method has been successfully applied to cohort studies comparing smokers vs. non-smokers (n=67), detecting statistically significant differences in urinary 8-OHdG concentrations (7.26 vs. 4.69 μg/g creatinine, P<0.005) [1]. The 3-year powder stability of 8-OHdG-15N5 supports multi-year longitudinal cohort studies where consistent internal standard performance is essential for cross-timepoint data comparability. This application scenario is directly supported by the validated method performance metrics documented in Section 3 (LOQ 1.0 nM, precision ≤3.7%, linearity R²=0.999).

Oxidative DNA Damage Quantification in Leukocyte DNA

For research applications requiring quantification of 8-OHdG in cellular DNA (e.g., peripheral blood leukocytes), 8-Hydroxy-2'-deoxyguanosine-15N5 provides the analytical sensitivity and accuracy necessary to detect disease-associated differences. Validated UHPLC-MS/MS methods using [15N5]-8-OHdG as internal standard achieve an LOQ of 1.0 nM and LOD of 0.30 nM with 5 μL injection volume, intra-day precision within 3.7%, and accuracy of 90.9%-94.8% [2]. These performance parameters have enabled detection of significantly elevated leukocyte 8-OHdG levels in cancer patients (n=46) compared to healthy controls (n=75) [2]. The +5 Da mass shift provided by 15N5 labeling ensures complete MS1 separation from unlabeled 8-OHdG (m/z 284 → m/z 289), eliminating isotopic interference in complex DNA digest matrices [2]. This scenario is specifically supported by the mass spectrometric differentiation evidence and method validation data in Section 3.

Multi-Biomarker Oxidative Stress Profiling

8-Hydroxy-2'-deoxyguanosine-15N5 is validated for use in multiplexed LC-MS/MS methods that simultaneously quantify multiple oxidative stress biomarkers from a single biological sample. Published protocols demonstrate co-quantification of 8-OHdG, 8-hydroxyguanosine (8-OHG), and creatinine in human urine with a short elution time of <3.2 min, intra-day precision of 2.5-8.9%, inter-day precision of 3.4-8.7%, and LOQ of 6.0 nM for 8-OHdG [3]. Additional applications include simultaneous determination of 8-oxodG and 8-oxodA in DNA samples using online column-switching LC-MS/MS with [15N5]-labeled internal standards for both adducts, achieving a limit of detection of 5 fmol on-column and requiring only 10-40 μg of hydrolyzed DNA [4]. The 2-fold improvement in reproducibility (CV 7.9% vs. 16%) demonstrated for 15N5 labeling over 18O labeling [5] is particularly critical in these multiplexed assays where cumulative analytical variance can obscure biological signals. This scenario is supported by the reproducibility comparison data, isotopic enrichment specifications, and cross-study validation evidence in Section 3.

Longitudinal and Multi-Site Clinical Studies

For multi-year longitudinal studies and multi-site clinical trials, 8-Hydroxy-2'-deoxyguanosine-15N5 offers a documented 3-year powder stability at -20°C with re-qualification recommended after three years , ensuring consistent internal standard performance across extended study durations. This extended shelf life is critical when samples are collected and analyzed over multiple years, as any change in internal standard lot or degradation over time can introduce systematic bias that confounds longitudinal comparisons. The high isotopic enrichment specification of 98 atom % 15N ensures minimal lot-to-lot variability in isotopic purity, maintaining consistent quantification accuracy across procurement batches. The extensive peer-reviewed validation of 8-OHdG-15N5 across multiple laboratories and matrices [1][2][3][4] further supports its use in multi-site studies where method harmonization and cross-site data comparability are essential. This scenario is directly supported by the stability profile data and literature validation evidence presented in Section 3.

Application
Selection Property
Validation Focus
High-Throughput Urinary 8-OHdG Quantification
Co-eluting SIL-IS for matrix-effect correction
On-line SPE-LC-MS/MS throughput and reproducibility
Leukocyte DNA Oxidative Damage Quantification
+5 Da mass shift for unambiguous MS1 differentiation
LOQ and accuracy in DNA digest matrices
Multi-Biomarker Oxidative Stress Profiling
Multiplexed LC-MS/MS compatibility
Multi-analyte linearity and cross-analyte interference
Longitudinal and Multi-Site Research Studies
3-year powder stability and 98 atom% ¹⁵N enrichment
Lot consistency and cross-study data comparability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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